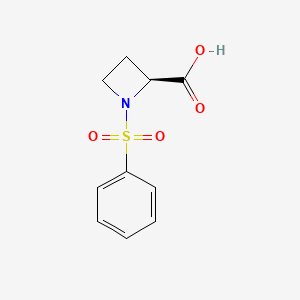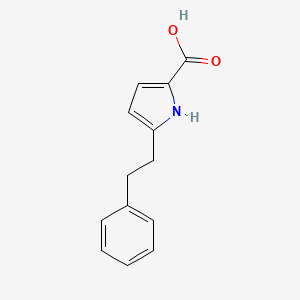
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
Übersicht
Beschreibung
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrimidine family and is used in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, some studies have shown that pyrimido[4,5-b]quinolines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been shown to have various biochemical and physiological effects. For example, some studies have shown that pyrimido[4,5-c]pyridazines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can induce apoptosis (programmed cell death) in cancer cells. Other studies have shown that pyrimido[4,5-d]pyrimidines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of certain enzymes involved in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds with potential applications in medicinal chemistry. Another advantage is its relatively low cost compared to other chemical compounds used in similar applications.
One limitation of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols. Another limitation is its limited solubility in certain solvents, which can make purification and analysis of the synthesized compounds challenging.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in scientific research. One direction is the synthesis of new pyrimidine-based compounds with potential applications in medicinal chemistry. Another direction is the study of the mechanism of action of these compounds and their effects on cellular processes. Additionally, the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in combination with other chemical compounds or therapies may lead to new treatment options for various diseases.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds such as pyrimido[4,5-b]quinolines, pyrimido[4,5-c]pyridazines, and pyrimido[4,5-d]pyrimidines. These compounds have been studied for their potential applications in medicinal chemistry, particularly as anticancer and antiviral agents.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)

![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)